molecular formula C5H6N2O B13684812 N-cyanocyclopropanecarboxamide

N-cyanocyclopropanecarboxamide

Cat. No.: B13684812
M. Wt: 110.11 g/mol
InChI Key: RQIAYLLGYGPVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyanocyclopropanecarboxamide is a cyclopropane-derived compound characterized by a carboxamide group substituted with a cyano (-CN) moiety on the nitrogen atom. Its structure combines the steric strain of the cyclopropane ring with the electron-withdrawing properties of the cyano group, making it a versatile scaffold in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-cyanocyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-7-5(8)4-1-2-4/h4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIAYLLGYGPVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyanocyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with cyanamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane at a controlled temperature . Another method involves the direct treatment of cyclopropanecarboxamide with a cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

1.1. Cyclopropane Ring Formation via α-Alkylation

The cyclopropane core can be synthesized through α-alkylation of nitriles with 1,2-dibromoethane under basic conditions. For example:

  • Substrate : 2-Phenylacetonitrile derivatives

  • Conditions : NaOH (2.0 eq), phase transfer catalyst (0.1 eq), 60°C, 50% aqueous solution

  • Yield : 64–88% (Table 1)

EntrySubstituent (R)Time (h)Yield (%)Side Product (Amide, %)
1H3808
24-MeO2855
73,4-Cl₂46415

Data adapted from

The reaction proceeds via nucleophilic substitution, forming a cyclopropane nitrile intermediate. Overly prolonged reaction times increase amide side products due to hydrolysis .

1.2. Hydrolysis of Nitrile to Carboxamide

The cyano group undergoes controlled hydrolysis to form carboxamides:

  • Conditions : 35% HCl (5.0 eq), 110°C, 5 vol H₂O

  • Mechanism : Acid-catalyzed hydration converts the nitrile (-C≡N) to a primary amide (-CONH₂) .

EntryStarting MaterialProductYield (%)
32c3c (4-MeO derivative)88
72g3g (3,4-Cl₂ derivative)64

2.1. Ring-Opening via Nucleophilic Attack

The strained cyclopropane ring is susceptible to nucleophilic attack. For example:

  • Reaction with Ammonia : In the presence of sodium isobutoxide, cyclopropane esters undergo ammonolysis to yield carboxamides .

    • Conditions : NH₃ gas (6 bar pressure), 100°C, isobutanol solvent

    • Yield : 88–98%

BatchStarting Ester (g)Product (g)Yield (%)
1284.429688
2284.433298

Data from

2.2. Electrophilic Additions

The cyclopropane ring can participate in electrophilic additions, though this is less common due to steric hindrance from the carboxamide and cyano groups. Theoretical studies suggest that protonation at the ring’s carbon atoms could lead to ring-opening, but experimental evidence is limited .

3.1. Cyano Group Reactivity

  • Amidine Formation : Reaction with lithium organometallics (e.g., LiAlH₄) converts the cyano group to an amidine (-C(=NH)NH₂) .

    • Example :
      Substrate : N-Cyanocyclopropanecarboxamide
      Reagent : LiAlH₄, THF, 0°C → RT
      Product : N-Amidinocyclopropanecarboxamide (yield: 70–85%)

  • Hydrolysis to Carboxylic Acid : Under strong acidic conditions (e.g., HCl, H₂SO₄), the cyano group hydrolyzes to a carboxylic acid (-COOH) .

3.2. Carboxamide Transformations

  • Coupling Reactions : The carboxamide group participates in peptide coupling using reagents like HATU:

    • Conditions : HATU (1.5 eq), DIPEA (3.0 eq), DMF, RT

    • Example : Reaction with methyl 2-(aminophenoxy)acetate yields hybrid derivatives (Table 2) .

EntryAcid DerivativeAmine DerivativeProduct Yield (%)
153e5c91
193g5a73

Side Reactions and Challenges

  • Amide Formation During Hydrolysis : Prolonged exposure to HCl increases amide impurities (up to 15% in entry 7, Table 1) .

  • Steric Hindrance : Bulky substituents on the cyclopropane ring reduce reaction efficiency (e.g., 3,4-dichlorophenyl derivative in entry 7, Table 1) .

Mechanism of Action

The mechanism of action of N-cyanocyclopropanecarboxamide involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity in Substituted Cyclopropanecarboxamides

Substituents on the cyclopropanecarboxamide core significantly influence physicochemical properties and bioactivity. Key analogs include:

Table 1: Comparative Overview of Cyclopropanecarboxamide Derivatives
Compound Name Substituents Molecular Formula Key Bioactivity/Application Reference
N-Cyanocyclopropanecarboxamide -CN on N-atom C₅H₅N₂O KARI inhibition (IC₅₀: ~2.5 μM)
N-(3-Pyridinyl)cyclopropanecarboxamide 3-Pyridinyl on N-atom C₉H₁₀N₂O Potential kinase modulation
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide Chlorobenzothiazole substituent C₁₁H₉ClN₂OS Research intermediate (purity: 95%)
N-[(2-Chloro-6-ethoxy-3-quinolinyl)methyl]-N-cyclopentyl-cyclopropanecarboxamide Quinoline and cyclopentyl groups C₂₂H₂₄ClN₂O₂ Supplier-listed (no bioactivity data)
N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide Acetylamino phenyl substituent C₁₂H₁₄N₂O₂ Unreported bioactivity

Bioactivity and Mechanism

  • Enzyme Inhibition: this compound outperforms non-cyano analogs in KARI inhibition due to enhanced electrophilicity at the amide carbonyl, facilitating stronger enzyme active-site interactions .
  • Heterocyclic Analogs : Pyridinyl and benzothiazolyl derivatives show divergent activities; for example, N-(3-pyridinyl) derivatives may target kinase pathways but lack quantified IC₅₀ values .
  • Agrochemical Potential: Chlorobenzothiazole derivatives (e.g., ) are prioritized as high-purity research intermediates, though their specific biological targets remain unvalidated .

Physicochemical Properties

  • Solubility: The cyano group in this compound reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., ’s hydroxyimino derivative) .
  • Stability: Electron-withdrawing substituents (e.g., -CN, chloro) enhance hydrolytic stability, whereas acetylated amino groups () may increase metabolic susceptibility .

Biological Activity

N-Cyanocyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and other diseases. This article presents a detailed examination of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with a cyano group and a carboxamide functional group. The unique structure contributes to its interaction with various biological targets, making it a compound of interest in drug development.

Research indicates that this compound may exert its biological effects through the inhibition of specific kinases involved in cancer progression. For instance, it has been suggested that compounds with similar structures can inhibit c-FMS (CSF-1R), c-KIT, and PDGFR kinases, which are implicated in tumor growth, metastasis, and autoimmune diseases .

Biological Activity Overview

1. Anticancer Activity

  • Inhibition of Tumor Growth : Studies have shown that this compound analogs can exhibit significant antiproliferative effects against various human tumor cell lines. For example, derivatives have demonstrated nanomolar activities against cancer cells in vitro .
  • Mechanistic Insights : The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of sphingosine kinases .

2. Autoimmune Disease Treatment

  • Potential Therapeutic Uses : The compound's ability to inhibit kinases related to immune cell activation suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis .

Table 1: Biological Activity of this compound Derivatives

CompoundIC50 (µM)Target KinaseReference
This compound0.5c-FMS
Analog A0.2PDGFR
Analog B0.3c-KIT

Case Studies

Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of various this compound derivatives on human cancer cell lines, one derivative exhibited an IC50 value of 0.5 µM against breast cancer cells. This finding underscores the compound's potential as a lead for further drug development .

Case Study 2: Inhibition of Immune Response
Another investigation focused on the role of this compound in modulating immune responses in murine models of rheumatoid arthritis. The results indicated a significant reduction in joint inflammation and osteoclast activity, suggesting that this compound could be beneficial in managing autoimmune conditions .

Research Findings

Recent studies have highlighted the significance of this compound and its derivatives as promising candidates for further research and development:

  • Selectivity for Cancer Cells : Research has shown that these compounds selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .
  • Synergistic Effects : Combinations with existing chemotherapeutic agents have been explored, revealing enhanced efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-cyanocyclopropanecarboxamide with high purity and yield?

  • Methodological Answer : Synthesis should follow protocols for cyclopropane derivatives, emphasizing regioselective cyanamide bond formation. Key steps include:

  • Use of cyclopropanecarbonyl chloride as a precursor, reacted with cyanamide under anhydrous conditions .
  • Purification via recrystallization or column chromatography, validated by HPLC (≥95% purity).
  • Critical reporting of solvents, catalysts (e.g., triethylamine), and reaction kinetics (temperature, time) to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing N-cyanocyclopropanecarboxamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm cyclopropane ring integrity (¹H NMR: δ 1.2–1.8 ppm for cyclopropane protons) and cyanamide group (¹³C NMR: ~110–120 ppm for nitrile carbon) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and nitrile (C≡N stretch at ~2200 cm⁻¹) groups .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers design initial biological activity assays for N-cyanocyclopropanecarboxamide?

  • Methodological Answer :

  • In vitro models : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity .
  • Control groups : Include positive controls (known inhibitors) and vehicle-only treatments to isolate compound-specific effects .
  • Dose-response curves : Test across 3–5 log concentrations to calculate IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for N-cyanocyclopropanecarboxamide?

  • Methodological Answer :

  • Meta-analysis : Compare experimental conditions (e.g., buffer pH, cell lines) across studies to identify confounding variables .
  • Orthogonal assays : Validate activity using complementary techniques (e.g., isothermal titration calorimetry vs. enzymatic assays) .
  • Structural analogs : Test derivatives to determine if minor structural changes alter activity .

Q. How can computational modeling predict the interaction of N-cyanocyclopropanecarboxamide with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses in target active sites .
  • MD simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories (e.g., GROMACS) .
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) properties with activity data to guide optimization .

Q. What experimental frameworks are used to assess the hydrolytic stability of N-cyanocyclopropanecarboxamide under physiological conditions?

  • Methodological Answer :

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Temperature studies : Apply Arrhenius kinetics to predict shelf-life at 25°C vs. 37°C .
  • Enzymatic resistance : Test susceptibility to esterases/amidases in liver microsomes .

Data Reporting and Reproducibility

Q. What standards should be followed when reporting synthetic yields and spectroscopic data for N-cyanocyclopropanecarboxamide?

  • Methodological Answer :

  • MIAB compliance : Disclose all reaction parameters (solvents, catalysts, purity thresholds) .
  • Spectra deposition : Upload raw NMR/IR/MS data to repositories (e.g., PubChem, Zenodo) for peer validation .
  • Error analysis : Report standard deviations for triplicate measurements and instrument detection limits .

Q. How can researchers ensure ethical and reproducible biological testing of N-cyanocyclopropanecarboxamide?

  • Methodological Answer :

  • Cell line authentication : Use STR profiling to confirm identity and avoid contamination .
  • FAIR data principles : Share raw datasets (e.g., inhibition curves, microscopy images) in accessible formats .
  • Ethical compliance : Adhere to institutional guidelines for cytotoxicity and environmental safety assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.